3-(2,5-Dimethylbenzyl)piperidine
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Overview
Description
3-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The use of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines in neutral reaction conditions has also been demonstrated to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
3-(2,5-Dimethylbenzyl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . Additionally, they can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-(2,5-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,5-dimethylbenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its therapeutic potential in medicinal chemistry .
Biological Activity
3-(2,5-Dimethylbenzyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group. The structural formula can be represented as follows:
This molecular structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include effects on various enzyme systems, receptor interactions, and potential therapeutic applications in areas such as neuroprotection and cancer treatment.
1. Enzyme Inhibition
Piperidine derivatives have been shown to affect several enzyme classes:
- Kinases : Involved in cell signaling and regulation.
- Proteases : Important for protein degradation and processing.
- Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.
For instance, studies have demonstrated the ability of piperidine derivatives to inhibit enzymes linked to inflammatory processes and cancer progression .
2. Neuroprotective Effects
The potential neuroprotective properties of this compound have been highlighted in various studies. It is suggested that such compounds may inhibit neurotransmitter uptake, providing therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's .
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to its interaction with specific biological targets:
- Voltage-Gated Ion Channels : These channels play critical roles in action potential generation and propagation in neurons. Piperidine derivatives may stabilize membrane potentials and exhibit local anesthetic properties .
- G-Protein-Coupled Receptors (GPCRs) : These receptors are vital for signal transduction in various physiological processes. The interaction of piperidine derivatives with GPCRs can lead to modulation of neurotransmitter release and other cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives:
These findings illustrate the diverse pharmacological profiles of piperidine derivatives.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
WGYMXTVADRHIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCCNC2 |
Origin of Product |
United States |
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